3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-11-9-12(2)17-15(10-11)20-18(25-17)21-16(22)7-8-26(23,24)14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBNDUMSGMBWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The process often includes:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the propanamide moiety: This step involves the coupling of the benzo[d]thiazole derivative with a propanamide precursor, typically under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzo[d]thiazole core provides structural stability and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds exhibit variations in substituents, heterocyclic cores, and sulfonyl groups, which influence physicochemical properties, synthetic routes, and bioactivity. Below is a detailed comparison based on available
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: Methyl groups on the benzothiazole (target) may enhance lipophilicity compared to the unsubstituted phenyl in 7a. The 4-fluorophenyl analog exhibits reduced electron-withdrawing effects vs. 4-chlorophenyl, possibly influencing metabolic stability.
- Physicochemical Trends: Increasing alkylation (e.g., 7c vs. 7a) correlates with higher molecular weight and melting points, suggesting enhanced crystalline packing .
Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a benzo[d]thiazole moiety, which is known for its biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological properties.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In a study evaluating various derivatives, it was found that several compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating promising antibacterial potential compared to standard drugs like thiourea (IC50 = 21.25 µM) .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14±0.003 |
| Compound B | Bacillus subtilis | 0.63±0.001 |
| Compound C | Other strains | Varies |
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in various physiological processes:
- Acetylcholinesterase (AChE) : Several derivatives demonstrated strong inhibitory effects on AChE, which is crucial for neurotransmission.
- Urease : The compound exhibited significant urease inhibition, which is relevant in treating infections caused by urease-producing bacteria.
Inhibitory activities were quantified with IC50 values indicating the concentration required for 50% inhibition of enzyme activity. For instance, the most potent derivatives showed IC50 values as low as 1.13 µM for urease .
Case Studies and Research Findings
A study published in PubMed highlighted the synthesis and biological evaluation of several thiazole derivatives, including those similar to our compound of interest. These derivatives were tested for their ability to inhibit calcium mobilization in CHO cells overexpressing leukotriene receptors, showcasing their potential in inflammatory conditions .
Additionally, docking studies revealed interactions between these compounds and target proteins, further supporting their therapeutic viability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Cyclization of precursor thiazole intermediates using reagents like Lawesson’s reagent (for sulfur incorporation) .
- Step 2 : Sulfonylation of the thiazole core with 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
- Step 3 : Coupling the sulfonyl intermediate with 5,7-dimethylbenzo[d]thiazol-2-amine via carbodiimide-mediated amide bond formation (e.g., HBTU/DMSO with triethylamine) .
- Optimization : Yield improvements (≥80%) require strict temperature control (reflux in ethanol), inert atmospheres (N₂), and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C-NMR : Assign protons and carbons in the thiazole (δ 7.2–8.1 ppm for aromatic protons) and sulfonamide (δ 3.1–3.5 ppm for CH₂ groups) moieties .
- IR Spectroscopy : Confirm sulfonyl (S=O, 1150–1350 cm⁻¹) and amide (C=O, 1650–1700 cm⁻¹) functional groups .
- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., m/z 507.6 [M+H]+) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational models predict the compound’s interaction with biological targets, such as cancer-associated enzymes?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to tubulin or topoisomerase II. The 4-chlorophenylsulfonyl group shows high affinity for hydrophobic pockets (ΔG ≈ −9.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR : Correlate substituent effects (e.g., methyl groups on benzothiazole) with antitumor activity (IC₅₀ values) to guide structural optimization .
Q. How can contradictions in biological activity data across different studies be resolved?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using the NCI-60 panel with uniform protocols (72-h exposure, SRB assay) to ensure comparability .
- Metabolic Stability Tests : Address discrepancies by assessing compound stability in liver microsomes (e.g., t₁/₂ <30 min suggests rapid degradation in certain assays) .
- Target Validation : Use CRISPR knockouts to confirm specificity; e.g., if activity drops in TOP2A−/− cells, the target is validated .
Q. What are the key design considerations for structure-activity relationship (SAR) studies to enhance antitumor efficacy?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole to improve membrane permeability (logP <3.5) .
- Sulfonamide Linker : Replace the propanamide spacer with shorter chains (e.g., ethane) to reduce conformational flexibility and enhance target binding .
- In Vivo Testing : Prioritize derivatives with low cytotoxicity (Selectivity Index >10 in HEK293 vs. MCF-7 cells) for xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
